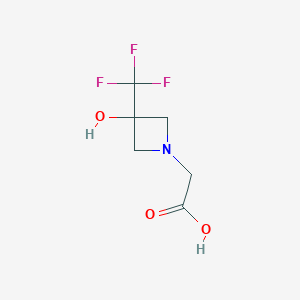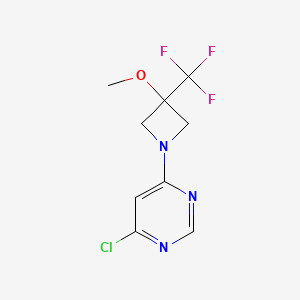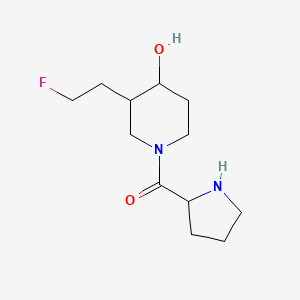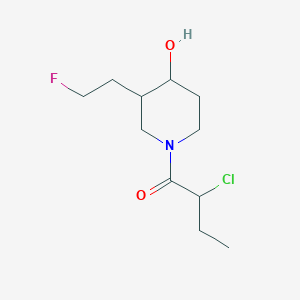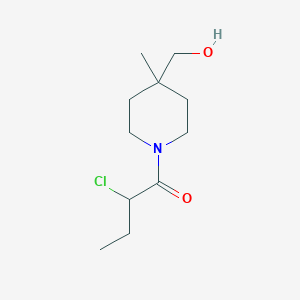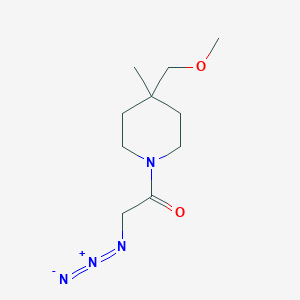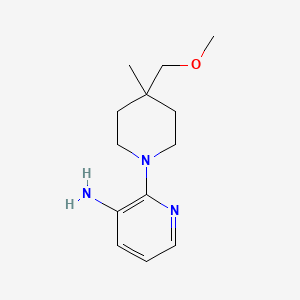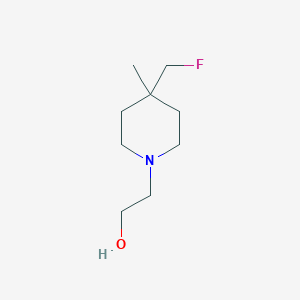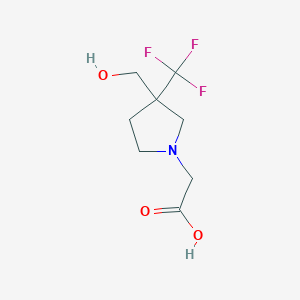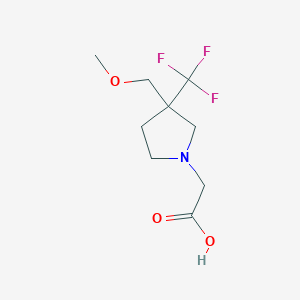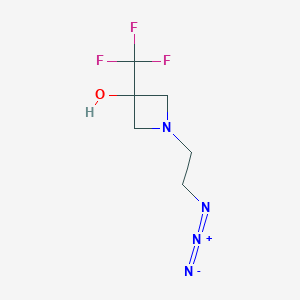
1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol is a useful research compound. Its molecular formula is C6H9F3N4O and its molecular weight is 210.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metathesis Reactions in Synthesis and Drug Research
Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are pivotal in synthesizing cyclic β-amino acids and their derivatives, which are essential in drug research. These methodologies facilitate the production of densely functionalized derivatives, showcasing the compound's potential utility in creating new molecular entities with biological relevance. The versatility and efficiency of these reactions highlight the compound's applicability in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).
Synthesis of 1,4-disubstituted 1,2,3-triazoles
The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by Huisgen 1,3-dipolar azide-alkyne cycloaddition, underscores the compound's relevance in creating scaffolds for drug discovery and material science applications. This click chemistry approach is noted for its simplicity, high selectivity, and efficiency, leading to compounds with broad biological activities. Such methodologies could potentially involve or be applied analogously to the synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol derivatives for similar purposes (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Trifluoromethylpyrazoles in Medicinal Chemistry
Trifluoromethylpyrazoles are noted for their anti-inflammatory and antibacterial properties, indicating the potential of trifluoromethyl groups in enhancing the activity profile of compounds. This suggests that incorporating the trifluoromethyl group, as seen in this compound, could be strategically advantageous in designing new pharmaceutical agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental Fate and Effects of Trifluoromethyl Compounds
The use and environmental impact of trifluoromethyl-containing compounds, such as TFM, highlight the ecological considerations of deploying such chemicals. While TFM is primarily used in the Great Lakes basin for controlling sea lamprey populations, its non-persistence and minimal long-term toxicological risk underline the environmental compatibility of trifluoromethyl derivatives. This context is crucial for understanding the ecological implications of synthesizing and applying compounds like this compound in various applications (Hubert, 2003).
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)3-13(4-5)2-1-11-12-10/h14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNSKXUTHBTEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


